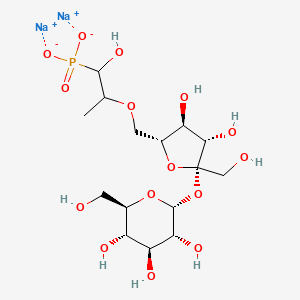
Fosfomycin-sucrose Ether Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosfomycin-sucrose Ether Disodium Salt is a derivative of fosfomycin, an antibiotic known for its broad-spectrum antibacterial activity. This compound is utilized in various scientific and industrial applications due to its unique chemical properties and effectiveness in inhibiting bacterial growth .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fosfomycin-sucrose Ether Disodium Salt involves the reaction of fosfomycin with sucrose under specific conditions. The process typically includes the use of solvents and catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Fosfomycin-sucrose Ether Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various ether compounds .
科学研究应用
Fosfomycin-sucrose Ether Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized as a scale inhibitor in oilfield applications to prevent the formation of mineral deposits
作用机制
Fosfomycin-sucrose Ether Disodium Salt exerts its antibacterial effects by inhibiting the enzyme enolpyruvate transferase, which is essential for bacterial cell wall synthesis. This inhibition prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The compound targets both Gram-positive and Gram-negative bacteria, making it effective against a broad range of pathogens .
相似化合物的比较
Fosfomycin Trometamol: Another derivative of fosfomycin with enhanced bioavailability for oral use.
Fosfomycin Disodium: Used for parenteral administration with similar antibacterial properties.
Fosfomycin Calcium: A more hydrophobic form used for oral administration
Uniqueness: Fosfomycin-sucrose Ether Disodium Salt is unique due to its ether linkage with sucrose, which may confer different pharmacokinetic properties and potentially improved stability compared to other fosfomycin derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
属性
分子式 |
C15H27Na2O15P |
|---|---|
分子量 |
524.32 g/mol |
IUPAC 名称 |
disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(1-hydroxy-1-phosphonatopropan-2-yl)oxymethyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H29O15P.2Na/c1-5(13(23)31(24,25)26)27-3-7-9(19)12(22)15(4-17,29-7)30-14-11(21)10(20)8(18)6(2-16)28-14;;/h5-14,16-23H,2-4H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t5?,6-,7-,8-,9-,10+,11-,12+,13?,14-,15+;;/m1../s1 |
InChI 键 |
RACICUIQKJVACC-KSGGGYRPSA-L |
手性 SMILES |
CC(C(O)P(=O)([O-])[O-])OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
CC(C(O)P(=O)([O-])[O-])OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

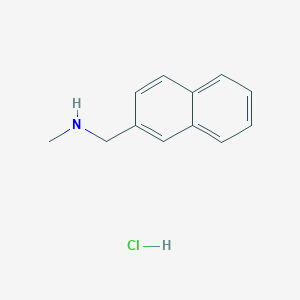
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
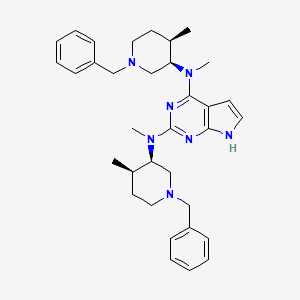
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
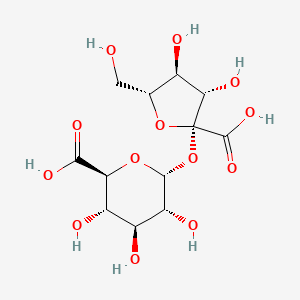

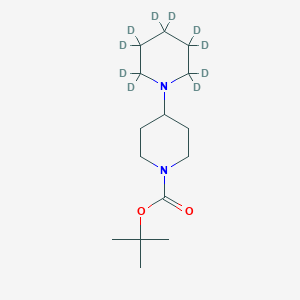

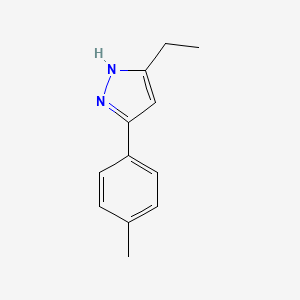
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)


